molecular formula C7H12F3NO4 B13563053 1-(1-Amino-2-hydroxyethyl)cyclopropan-1-ol,trifluoroaceticacid

1-(1-Amino-2-hydroxyethyl)cyclopropan-1-ol,trifluoroaceticacid

Cat. No.: B13563053
M. Wt: 231.17 g/mol
InChI Key: GLPPNHNXHHPFBB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(1-Amino-2-hydroxyethyl)cyclopropan-1-ol, trifluoroacetic acid is a compound with the molecular formula C7H12F3NO4 and a molecular weight of 231.1697 This compound is of interest due to its unique structure, which includes a cyclopropane ring, an amino group, and a trifluoroacetic acid moiety

Preparation Methods

The synthesis of 1-(1-Amino-2-hydroxyethyl)cyclopropan-1-ol, trifluoroacetic acid involves several steps. One common method includes the cyclopropanation of suitable precursors followed by functionalization with amino and hydroxyethyl groups. The reaction conditions typically involve the use of reagents such as trifluoroacetic acid and catalysts to facilitate the formation of the desired product .

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include the use of continuous flow reactors and advanced purification techniques to meet industrial standards .

Chemical Reactions Analysis

1-(1-Amino-2-hydroxyethyl)cyclopropan-1-ol, trifluoroacetic acid undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include acids, bases, and solvents such as methanol, ethanol, and dichloromethane. The major products formed from these reactions depend on the specific reagents and conditions employed .

Scientific Research Applications

1-(1-Amino-2-hydroxyethyl)cyclopropan-1-ol, trifluoroacetic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: This compound is studied for its potential biological activities, including its effects on cellular processes and its interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development and as a pharmacological agent.

    Industry: It is utilized in the production of specialty chemicals and materials with specific properties

Mechanism of Action

The mechanism of action of 1-(1-Amino-2-hydroxyethyl)cyclopropan-1-ol, trifluoroacetic acid involves its interaction with molecular targets and pathways within biological systems. The amino and hydroxyethyl groups can form hydrogen bonds and other interactions with proteins, enzymes, and other biomolecules, influencing their function and activity. The trifluoroacetic acid moiety can also affect the compound’s solubility and stability, contributing to its overall biological effects.

Comparison with Similar Compounds

1-(1-Amino-2-hydroxyethyl)cyclopropan-1-ol, trifluoroacetic acid can be compared with other similar compounds, such as:

The uniqueness of 1-(1-Amino-2-hydroxyethyl)cyclopropan-1-ol, trifluoroacetic acid lies in its combination of functional groups, which provides a distinct set of chemical and biological properties that can be leveraged in various applications .

Properties

Molecular Formula

C7H12F3NO4

Molecular Weight

231.17 g/mol

IUPAC Name

1-(1-amino-2-hydroxyethyl)cyclopropan-1-ol;2,2,2-trifluoroacetic acid

InChI

InChI=1S/C5H11NO2.C2HF3O2/c6-4(3-7)5(8)1-2-5;3-2(4,5)1(6)7/h4,7-8H,1-3,6H2;(H,6,7)

InChI Key

GLPPNHNXHHPFBB-UHFFFAOYSA-N

Canonical SMILES

C1CC1(C(CO)N)O.C(=O)(C(F)(F)F)O

Origin of Product

United States

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